molecular formula C23H31Cl2N5O B2623194 N-[(E)-(9-Ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride CAS No. 2128734-96-1

N-[(E)-(9-Ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride

Cat. No. B2623194
CAS RN: 2128734-96-1
M. Wt: 464.44
InChI Key: JXXFITCIJYOXOL-UHFFFAOYSA-N
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Description

The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles are a class of compounds that have been extensively studied for their potential applications in organic electronics and photovoltaics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a carbazole ring system, an amine group, and a propanamide group. The presence of these functional groups could confer interesting chemical and physical properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were to be used in organic electronics, future research might focus on improving its electronic properties .

properties

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O.2ClH/c1-3-28-21-7-5-4-6-19(21)20-16-18(8-9-22(20)28)17-24-25-23(29)10-11-27-14-12-26(2)13-15-27;;/h4-9,16-17H,3,10-15H2,1-2H3,(H,25,29);2*1H/b24-17+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXFITCIJYOXOL-LXRKVLCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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